2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol typically involves the formation of the thiazole ring followed by the attachment of the cyclopentan-1-ol moiety. One common method involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopentan-1-ol moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the thiazole ring.
Major Products:
Oxidation: Formation of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(4-Methyl-1,3-dihydrothiazol-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of various substituted thiazole and cyclopentan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Acetylthiazoline: Known for its use in flavor and fragrance industries.
2-(4-Methyl-1-piperazinyl)-N-(5-(2-methyl-2-propanyl)-1,3-thiazol-2-yl)isonicotinamide: Investigated for its potential therapeutic applications.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl}benzenesulfonamide: Explored for its antimicrobial and anti-inflammatory properties.
Uniqueness: 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol is unique due to its specific combination of a thiazole ring and a cyclopentan-1-ol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NOS |
---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
2-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H15NOS/c1-7-6-13-10(11-7)5-8-3-2-4-9(8)12/h6,8-9,12H,2-5H2,1H3 |
InChI-Schlüssel |
OAJDDQJLEXFHMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)CC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.